molecular formula C24H22N2O4S B10863398 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10863398
M. Wt: 434.5 g/mol
InChI Key: IAQIWDVCOKIIRK-UHFFFAOYSA-N
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Description

1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes hydroxyphenyl, methylphenyl, methylsulfonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction followed by reduction.

    Attachment of the Methylsulfonyl Group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or as a building block for advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

  • 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-thione
  • 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)amino]-4-(methylsulfonyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-imine

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(4-methylanilino)-3-methylsulfonyl-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O4S/c1-16-8-10-18(11-9-16)25-21-23(31(2,29)30)22(17-6-4-3-5-7-17)26(24(21)28)19-12-14-20(27)15-13-19/h3-15,22,25,27H,1-2H3

InChI Key

IAQIWDVCOKIIRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=C(C=C3)O)C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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